2-Hydroxybenzimidazole is an organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It is classified as a benzimidazole derivative, characterized by a hydroxyl group attached to the benzene ring of the benzimidazole structure. The compound appears as a white to light brown solid and is soluble in alcohols. Its IUPAC name is 2,3-dihydro-1H-1,3-benzodiazol-2-one, and it possesses notable chemical properties that allow it to participate in various
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 2-hydroxybenzimidazole exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown effectiveness against certain bacterial strains. Additionally, it has been investigated for its anti-inflammatory and antioxidant effects, suggesting possible applications in pharmaceuticals .
The synthesis of 2-hydroxybenzimidazole can be accomplished through several methods:
2-Hydroxybenzimidazole finds applications in various fields:
Several compounds share structural similarities with 2-hydroxybenzimidazole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Benzimidazole | Parent Compound | Lacks hydroxyl group; used widely as an antitumor agent |
2-Mercaptobenzimidazole | Thiol Derivative | Contains a thiol group; exhibits different biological activities |
1-Hydroxybenzimidazole | Hydroxyl Substituted Variant | Hydroxyl group at position 1; different reactivity profile |
These compounds illustrate the structural diversity within the benzimidazole family while highlighting the unique position of 2-hydroxybenzimidazole due to its hydroxyl substitution, which enhances its solubility and biological activity.
Irritant